1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Many indole derivatives, a class which this compound belongs to, have been found to have diverse biological activities and bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Many indole derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Many indole derivatives are known to have good bioavailability and can cross biological membranes due to their lipophilic nature .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-11(2)12(8-10)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHQZLHLEKBSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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